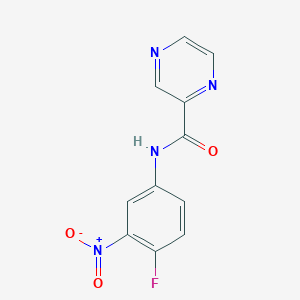
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide
説明
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide, also known as FNPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FNPC is a pyrazinecarboxamide derivative that has been synthesized using various methods.
作用機序
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide's mechanism of action is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2), which are enzymes involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor activity against various cancer cell lines. Another advantage is that it has anti-inflammatory and analgesic effects. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in combination with other anticancer drugs. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide is also an important future direction.
Conclusion
In conclusion, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide is a promising chemical compound that has potential applications in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
科学的研究の応用
N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including liver, breast, and lung cancer. N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, N-(4-fluoro-3-nitrophenyl)-2-pyrazinecarboxamide has been found to have anti-inflammatory and analgesic effects.
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O3/c12-8-2-1-7(5-10(8)16(18)19)15-11(17)9-6-13-3-4-14-9/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALHUWGTJLVYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)pyrazine-2-carboxamide | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
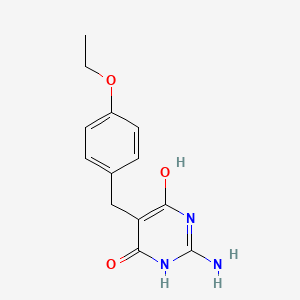
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
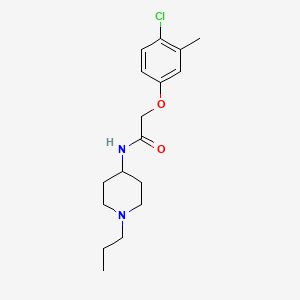
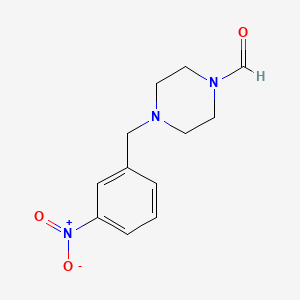

![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)

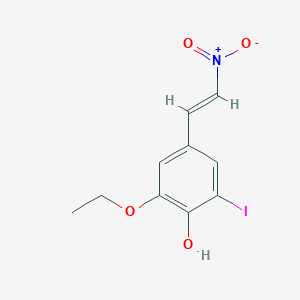
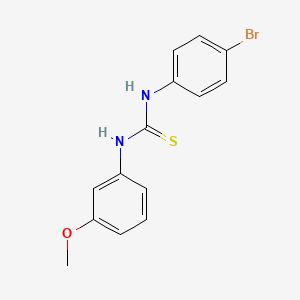
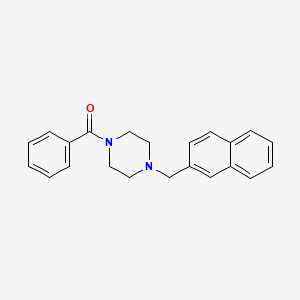
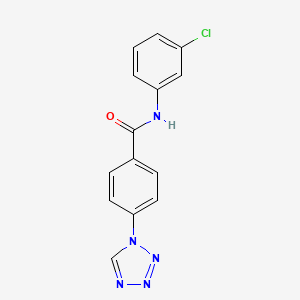
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)